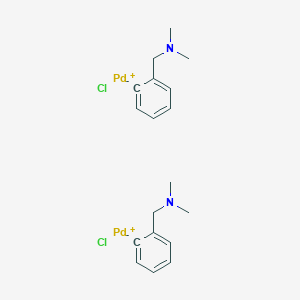
chloropalladium(1+);N,N-dimethyl-1-phenyl-methanamine
Description
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.
Properties
CAS No. |
18987-59-2 |
|---|---|
Molecular Formula |
C18H24Cl2N2Pd2 |
Molecular Weight |
552.1 g/mol |
IUPAC Name |
bis(N,N-dimethyl-1-phenylmethanamine);bis(palladium(2+));dichloride |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium typically involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process is promoted by 1-butyl-3-methylimidazolium chloride under atmospheric pressure . The reaction mechanism involves the formation of imine and two reaction intermediates through the coupling reaction of carbon dioxide with benzaldehyde and benzylamine in the presence of phenyl saline .
Industrial Production Methods
While specific industrial production methods for DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium are not widely documented, the synthesis process described above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the palladium center.
Substitution: Substitution reactions involving the replacement of ligands or functional groups are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different palladium complexes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine has numerous scientific research applications, including:
Chemistry: The compound is used in various chemical synthesis processes and catalytic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: The compound is used in industrial processes, particularly in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium exerts its effects involves the interaction of the palladium center with various molecular targets. The compound can form complexes with different ligands, leading to changes in its chemical and physical properties. These interactions can affect various pathways and processes, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium include:
- Chloropalladium(1+);N,N-dimethyl-1-(3H-naphthalen-3-id-2-yl)methanamine
- Chloropalladium(1+);(1S)-N,N-dimethyl-1-phenylethanamine
Uniqueness
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is unique due to its specific chemical structure and the presence of the palladium center, which imparts distinct chemical and physical properties. These properties make it particularly valuable in various scientific and industrial applications, setting it apart from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


